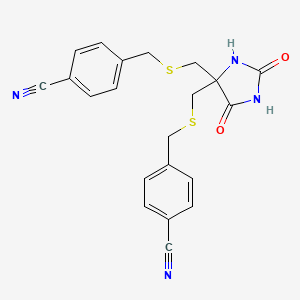
5,5-Bis((((4-cyanophenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5di-4CNBzSMe hydantoin is a derivative of hydantoin, a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5di-4CNBzSMe hydantoin can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that yields hydantoins from the reaction of ketones or aldehydes with cyanide, ammonia, and carbon dioxide or ammonium carbonate . This method is advantageous due to its simplicity and efficiency.
Another method involves the tandem α-amination and α-arylation of silyl ketene acetals. In this process, the silyl ketene acetal derivative of a methyl ester undergoes amination by silver-catalyzed addition to the N-N bond of an azocarboxamide, generating an N-amino-N′-aryl urea derivative of a substituted aminoester. Treatment with a base forms an ester enolate, which undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester, followed by ring closure to form the hydantoin .
Industrial Production Methods
Industrial production of 5,5di-4CNBzSMe hydantoin typically involves large-scale application of the Bucherer–Bergs reaction due to its scalability and cost-effectiveness. The use of heterogeneous catalysts, such as montmorillonite K-10 under ultrasound irradiation, has been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
5,5di-4CNBzSMe hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydantoin ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated hydantoin derivatives.
科学的研究の応用
5,5di-4CNBzSMe hydantoin has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of amino acids and other bioactive molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 5,5di-4CNBzSMe hydantoin involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives have been shown to inhibit voltage-gated sodium channels, leading to anticonvulsant effects . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin with improved solubility.
Nitrofurantoin: An antibacterial agent containing a hydantoin ring.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness
5,5di-4CNBzSMe hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
142979-83-7 |
|---|---|
分子式 |
C21H18N4O2S2 |
分子量 |
422.5 g/mol |
IUPAC名 |
4-[[4-[(4-cyanophenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C21H18N4O2S2/c22-9-15-1-5-17(6-2-15)11-28-13-21(19(26)24-20(27)25-21)14-29-12-18-7-3-16(10-23)4-8-18/h1-8H,11-14H2,(H2,24,25,26,27) |
InChIキー |
XHNNGPYOUAGHSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


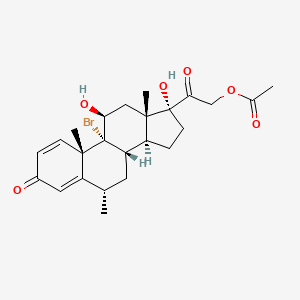
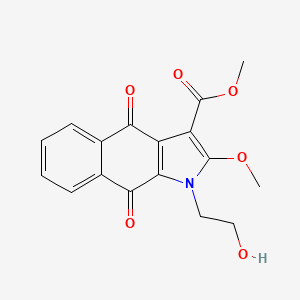
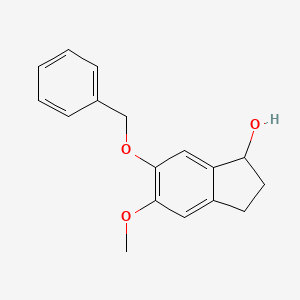

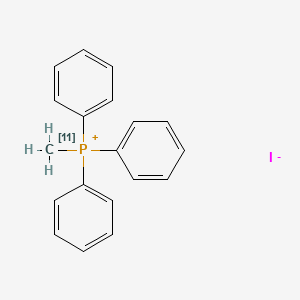

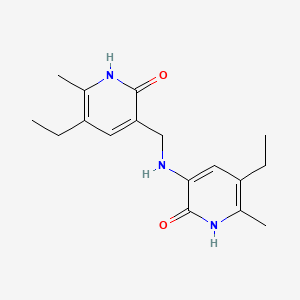

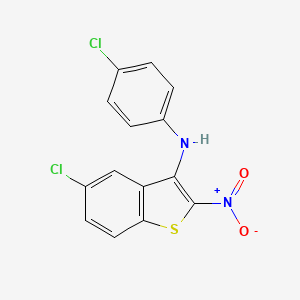
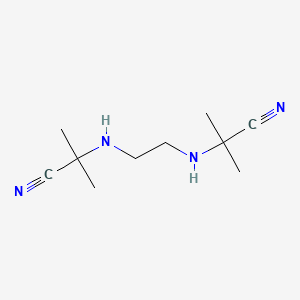

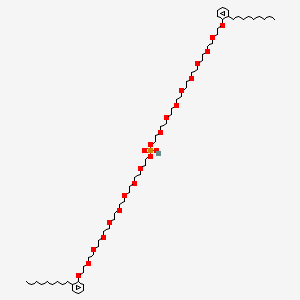
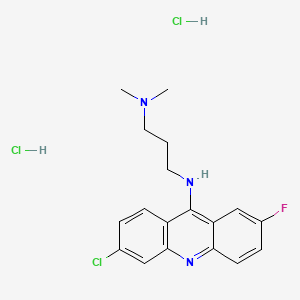
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
